Ethanedione, bis[4-(trifluoromethyl)phenyl]-
Description
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is a diketone derivative featuring two 4-(trifluoromethyl)phenyl groups attached to an ethanedione (oxalyl) core. Its molecular formula is C₁₆H₈F₆O₂, with a molecular weight of 370.23 g/mol. The trifluoromethyl (-CF₃) substituents confer strong electron-withdrawing properties, enhancing the compound's electrophilicity and stability under harsh conditions. This structure is pivotal in materials science and organic synthesis, particularly in constructing fluorinated polymers or serving as a precursor for heterocyclic compounds via condensation reactions .
Properties
IUPAC Name |
1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKSZOXPDAVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344777 | |
| Record name | 1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-20-2 | |
| Record name | 1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the carbonyl carbons at $$ \delta $$ 185–190 ppm (¹³C NMR), while the trifluoromethyl groups exhibit a singlet at $$ \delta $$ -63 ppm (¹⁹F NMR). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 346.229, consistent with the molecular formula.
Synthetic Methodologies
Despite its utility, explicit synthetic routes for BTFM-Ethanedione are underrepresented in the literature. The following sections outline plausible methods inferred from analogous compounds and fragmentary data.
Oxidative Coupling of 4-(Trifluoromethyl)benzaldehyde
A proposed route involves the oxidative homocoupling of 4-(trifluoromethyl)benzaldehyde using catalytic copper(I) iodide in the presence of a base. This method, analogous to the synthesis of benzil derivatives, could yield BTFM-Ethanedione via deprotonation and subsequent dimerization. However, experimental validation is absent in the provided sources.
Friedel-Crafts Acylation
Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with oxalyl chloride ($$ \text{ClCOCOCl} $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$) represents a plausible pathway. The reaction proceeds via electrophilic aromatic substitution, forming the diketone backbone. Challenges include the deactivating nature of the trifluoromethyl group, which may necessitate harsh conditions or elevated temperatures.
Optimization Strategies
Solvent and Catalyst Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of fluorinated intermediates, while palladium-based catalysts may improve coupling efficiency in oxidative methods. For Friedel-Crafts approaches, substituting $$ \text{AlCl}3 $$ with milder catalysts like $$ \text{FeCl}3 $$ could mitigate side reactions.
Temperature and Reaction Time
Optimal yields for diketone formation typically require prolonged reflux (24–48 hours) at temperatures exceeding 100°C. For example, the condensation of BTFM-Ethanedione with amines proceeds efficiently at 110°C in acetic acid, achieving near-quantitative conversion.
Challenges and Limitations
- Low Solubility : The hydrophobic trifluoromethyl groups limit solubility in aqueous media, necessitating organic solvents like ethyl acetate or dichloromethane for extraction.
- Byproduct Formation : Competitive side reactions, such as over-oxidation or polymerization, reduce yields in oxidative coupling methods.
- Catalyst Poisoning : Fluorine atoms may coordinate strongly to metal catalysts, deactivating them and necessitating higher catalyst loadings.
Applications and Derivatives
BTFM-Ethanedione serves as a precursor to fluorinated polymers and bioactive molecules. For instance, its condensation with diamines yields thermally stable polyimides used in gas separation membranes. In pharmaceuticals, the diketone moiety participates in cyclization reactions to form isoquinolone derivatives with neuroprotective properties.
Chemical Reactions Analysis
Types of Reactions
Ethanedione, bis[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium persulfate and ambient air are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl groups, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of ethanedione, bis[4-(trifluoromethyl)phenyl]-, which can be tailored for specific applications in organic synthesis and materials science.
Scientific Research Applications
Introduction to Ethanedione, bis[4-(trifluoromethyl)phenyl]-
Ethanedione, bis[4-(trifluoromethyl)phenyl]- (CAS No. 73790-20-2) is a chemical compound characterized by its unique structure, which includes two 4-(trifluoromethyl)phenyl groups linked to a central ethanedione moiety. This compound has garnered attention in various scientific fields due to its significant reactivity and potential applications in organic synthesis, coordination chemistry, and spectroscopy.
Organic Synthesis
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is primarily used as a reagent in organic synthesis. Its applications include:
- Friedel-Crafts Acylation : This reaction allows for the introduction of acyl groups into aromatic compounds, facilitating the synthesis of complex organic molecules.
- Mannich Reaction : This reaction involves the formation of β-amino carbonyl compounds, which are important intermediates in the synthesis of pharmaceuticals.
- Michael Addition : This reaction is utilized for forming carbon-carbon bonds, essential for constructing larger molecular frameworks.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming stable complexes with various metal ions such as copper, nickel, and palladium. These complexes are valuable in catalysis and materials science.
Spectroscopy
Ethanedione, bis[4-(trifluoromethyl)phenyl]- serves as a probe in spectroscopic techniques:
- UV-Vis Spectroscopy : The compound can absorb light in the ultraviolet and visible regions, making it useful for analyzing molecular interactions.
- Fluorescence Spectroscopy : Its ability to fluoresce under certain conditions provides insights into molecular dynamics and interactions.
Case Study 1: Catalytic Applications
Research has demonstrated that ethanedione derivatives can enhance catalytic processes by stabilizing transition states or intermediates. For instance, studies indicate that fluorinated compounds often exhibit unique binding affinities that can lead to improved catalytic efficiency compared to non-fluorinated analogs .
Investigations into the biological activity of ethanedione derivatives reveal their potential as enzyme inhibitors. For example, analogs based on benzil (a related compound) have shown selective inhibition of mammalian carboxylesterases with low nanomolar K(i) values, suggesting their utility in drug development . The trifluoromethyl groups contribute significantly to the potency and selectivity of these compounds due to their electronic properties .
Case Study 3: Agrochemical Applications
In the agrochemical sector, ethanedione derivatives have been explored for their potential use as crop protection agents. The unique structure allows for effective interaction with biological targets involved in pest resistance mechanisms .
Mechanism of Action
The mechanism by which ethanedione, bis[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are influenced by the compound’s electronic and steric properties, which are modulated by the trifluoromethyl groups.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl groups in the target compound increase molecular weight and fluorine content compared to simple phenyl or ethynyl-linked derivatives.
Physical and Chemical Properties
Physical Properties
| Compound Name | Melting Point (°C) | Solubility | UV λₘₐₓ (nm) |
|---|---|---|---|
| Ethanedione, bis[4-(trifluoromethyl)phenyl]- | Not reported | Low in water | 280–300 (estimated) |
| 1,2-Diphenylethanedione | 94–96 | Soluble in organics | ~260 |
| Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- | Not reported | Low in water | 320–340 (estimated) |
Analysis :
- The target compound’s trifluoromethyl groups reduce solubility in polar solvents due to increased hydrophobicity.
- Extended conjugation in ethynyl-linked derivatives shifts UV absorption to higher wavelengths (bathochromic shift) compared to phenyl or trifluoromethyl substituents .
Comparative Reactivity with Other Diketones
| Compound Name | Reactivity in Condensation Reactions | Notable Applications |
|---|---|---|
| Ethanedione, bis[4-(trifluoromethyl)phenyl]- | High (due to -CF₃) | Fluorinated polymers, catalysts |
| 1,2-Diphenylethanedione | Moderate | Heterocyclic synthesis |
| Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- | Low (steric hindrance from ethynyl) | Conjugated materials, sensors |
Explanation :
- Trifluoromethyl groups activate the diketone toward cyclocondensation, enabling efficient heterocycle formation.
- Ethynyl-linked derivatives face steric challenges, reducing reactivity but enhancing optoelectronic properties .
Research Findings and Data Tables
Spectroscopic Data (Estimated)
| Compound Name | ¹⁹F-NMR (ppm) | IR (C=O stretch, cm⁻¹) |
|---|---|---|
| Ethanedione, bis[4-(trifluoromethyl)phenyl]- | -62 to -65 | 1720–1750 |
| 1,2-Diphenylethanedione | N/A | 1680–1700 |
Note: The -CF₃ groups in the target compound result in distinct ¹⁹F-NMR signals and higher C=O stretching frequencies due to electron withdrawal .
Biological Activity
Ethanedione, bis[4-(trifluoromethyl)phenyl]- (CAS No. 73790-20-2), is a compound of increasing interest due to its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory potential, and overall pharmacological significance based on recent research findings.
- Molecular Formula : C16H8F6O2
- Molecular Weight : 346.229 g/mol
- Structural Characteristics : The compound features a central ethanedione moiety flanked by two 4-(trifluoromethyl)phenyl groups, which enhance its lipophilicity and electron-withdrawing capacity, critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that ethanedione derivatives exhibit significant antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Cell Viability Assays :
- Resistance Studies :
Anti-inflammatory Potential
Ethanedione derivatives have also been evaluated for their anti-inflammatory properties, particularly their influence on NF-κB activity.
- NF-κB Modulation : Certain derivatives increased NF-κB activity by 10–15%, indicating potential pro-inflammatory effects under specific conditions .
- Toxicity Assessment : Compounds derived from ethanedione showed varying degrees of toxicity; however, many exhibited low toxicity in human cultured cells at therapeutic doses .
Case Studies and Research Findings
Several studies have highlighted the biological activities of ethanedione derivatives:
Q & A
Q. What are reliable synthetic routes for bis[4-(trifluoromethyl)phenyl]ethanedione, and how can reaction efficiency be optimized?
Methodological Answer:
- A common approach involves reacting aryl precursors with tin(IV) chloride (SnCl4) to form dichlorostannane intermediates, followed by reduction with LiAlH4 to yield the ethanedione derivative .
- Optimization strategies include controlling stoichiometry (e.g., 1:1 molar ratio of aryl precursor to SnCl4) and reaction temperature (e.g., reflux in anhydrous toluene). Side products can be minimized by inert-atmosphere techniques (argon/nitrogen) .
- Key Data: X-ray crystallography confirms structural fidelity (e.g., bond angles and torsion parameters) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing bis[4-(trifluoromethyl)phenyl]ethanedione?
Methodological Answer:
- X-ray crystallography (using SHELX programs) resolves molecular geometry and packing interactions. For example, SHELXL refines high-resolution data to validate bond distances (e.g., C=O bonds at ~1.21 Å) .
- <sup>119</sup>Sn-NMR and TOF-MS identify tin-containing intermediates and fragmentation patterns (e.g., m/z peaks corresponding to [M-Cl]<sup>+</sup> ions) .
- UV/Vis spectroscopy monitors conjugation effects from trifluoromethyl groups (absorption maxima ~270–300 nm) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence the compound’s reactivity in catalytic or supramolecular systems?
Methodological Answer:
- The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the ethanedione core, facilitating nucleophilic additions. Computational studies (e.g., DFT with continuum solvation models) quantify charge distribution and solvent effects .
- In catalysis, phosphine ligands derived from bis[4-(trifluoromethyl)phenyl] groups (e.g., Josiphos SL-J011-2) improve enantioselectivity in asymmetric hydrogenation due to steric and electronic tuning .
- Data Contradiction Note: Experimental LogP (4.35) may deviate from computational predictions due to solvent model limitations (e.g., PCM vs. SMD) .
Q. What strategies resolve discrepancies between experimental and computational data for properties like LogP or NMR chemical shifts?
Methodological Answer:
- LogP Discrepancies:
- Experimental LogP (4.35) is determined via shake-flask/HPLC methods .
- Computational LogP can be refined using quantum mechanical solvation models (e.g., COSMO-RS) with explicit solvent parameters .
- NMR Shifts:
- <sup>19</sup>F NMR chemical shifts are sensitive to solvent polarity. Compare experimental shifts (e.g., δ = -63 ppm for CF3 groups) with DFT-calculated values using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) .
Q. How can bis[4-(trifluoromethyl)phenyl]ethanedione be functionalized for applications in polymer or coordination chemistry?
Methodological Answer:
- Polymer Synthesis:
- Wurtz coupling or dehydrocoupling reactions incorporate the compound into fluorinated polyarylates. Monitor chain growth via GPC and thermal stability via TGA (decomposition >300°C) .
- Coordination Chemistry:
- React with transition metals (e.g., Pd, Pt) to form complexes for catalysis. XANES/EXAFS analyses validate metal-ligand bond lengths and oxidation states .
Key Research Gaps and Recommendations
- Structural Dynamics: Molecular dynamics simulations could elucidate solvent effects on conformational flexibility.
- Toxicity Profiling: Limited ecotoxicological data exist; OECD 207/209 assays are recommended for environmental risk assessment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
